2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Description
2-Benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at position 2 and a morpholine-4-sulfonyl substituent at position 1. Such compounds are of interest in medicinal chemistry due to their structural similarity to nucleotides and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-(2-benzylbenzimidazol-1-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,20-10-12-24-13-11-20)21-17-9-5-4-8-16(17)19-18(21)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFECNMOAPKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Morpholine-4-sulfonyl Group: This step involves the reaction of the benzodiazole derivative with morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl and morpholine-4-sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the benzyl and morpholine-4-sulfonyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole with related compounds:
Key Research Findings
Substituent Position Matters :
- Morpholine-sulfonyl at position 1 (target compound) vs. position 5 () alters electronic distribution and steric hindrance, impacting receptor binding .
Hydrophobic vs. Hydrophilic Balance :
- The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while morpholine-sulfonyl improves aqueous solubility .
Biological Performance :
- Thiol- or hydroxyl-containing analogs show niche applications (e.g., antifungals), whereas benzyl derivatives may excel in systemic therapies .
Biological Activity
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS No. 712345-38-5) is a synthetic compound belonging to the benzodiazole family, which is recognized for its broad spectrum of biological activities. This compound features a unique structure that includes a benzyl group and a morpholine-4-sulfonyl group, potentially enhancing its biological efficacy. The following sections outline its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves several key steps:
- Formation of the Benzodiazole Core : Cyclization of o-phenylenediamine with a carboxylic acid derivative.
- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.
- Attachment of the Morpholine-4-sulfonyl Group : Reaction with morpholine-4-sulfonyl chloride under basic conditions.
Anticancer Properties
Research indicates that 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole exhibits significant anticancer activity across various human cancer cell lines. For example, it has shown inhibitory effects against prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| DU-145 | 0.054 | Induces apoptosis via caspase activation |
| HeLa | 0.048 | Cell cycle arrest at G2/M phase |
| A549 | 0.040 | Disruption of microtubule assembly |
| HepG2 | 0.060 | Inhibition of tubulin polymerization |
| MCF-7 | 0.055 | Upregulation of pro-apoptotic factors |
The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
The biological activity of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is largely attributed to its interaction with specific molecular targets:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule dynamics.
- Enzyme Inhibition : It may also interact with various enzymes involved in cellular signaling pathways.
Comparative Studies
When compared to similar compounds such as 2-methyl-1H-1,3-benzodiazole and 2-phenyl-1H-1,3-benzodiazole, the presence of both the benzyl and morpholine groups in this compound enhances its biological activity significantly.
Table 2: Comparison with Similar Compounds
| Compound | IC50 Value (µM) | Notable Activities |
|---|---|---|
| 2-benzyl-1-(morpholine-4-sulfonyl)-1H- | 0.040 | Anticancer, Antimicrobial |
| 2-methyl-1H-1,3-benzodiazole | 0.120 | Moderate anticancer |
| 2-phenyl-1H-1,3-benzodiazole | 0.100 | Limited antimicrobial |
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study A : Evaluated its effects on A549 cells and found that it induced apoptosis through caspase activation.
- Study B : Investigated its antimicrobial properties against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
